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Compound of Interest

Compound Name:

1-[3-

(HYDROXYMETHYL)PHENYL]ET

HANONE

Cat. No.: B151883 Get Quote

1-[3-(hydroxymethyl)phenyl]ethanone, also known as 3-acetylbenzyl alcohol, is an aromatic

ketone and primary alcohol. This dual functionality makes it a valuable intermediate, offering

two distinct reaction sites for the construction of more complex molecular architectures. Its

fundamental properties are summarized below.
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Property Value Source

CAS Number 125604-06-0 [1]

Molecular Formula C₉H₁₀O₂ [1]

Molecular Weight 150.17 g/mol [1]

IUPAC Name

1-[3-

(hydroxymethyl)phenyl]ethano

ne

[1]

Synonyms

3-Acetylbenzyl alcohol, 1-(3-

hydroxymethyl-phenyl)-

ethanone

[1]

Topological Polar Surface Area 37.3 Å² [1]

Hydrogen Bond Donors 1 [1]

Hydrogen Bond Acceptors 2 [1]

Rotatable Bond Count 2 [1]

Structural Characterization: A Spectroscopic
Roadmap
Definitive structural confirmation of 1-[3-(hydroxymethyl)phenyl]ethanone relies on a

combination of spectroscopic techniques. While publicly available spectra for this specific

compound are limited, its structure allows for a highly accurate prediction of the expected

spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of

the molecule.

¹H NMR (Proton NMR): In a solvent like CDCl₃, the proton spectrum is expected to show five

distinct signals:
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A singlet for the three methyl protons (–C(=O)CH₃) at approximately δ 2.6 ppm.

A singlet for the two benzylic protons (–CH₂OH) at approximately δ 4.7 ppm.

A broad singlet for the hydroxyl proton (–OH) which is exchangeable with D₂O; its

chemical shift is variable but typically appears between δ 1.5-3.0 ppm.

Four aromatic protons on the 1,3-disubstituted ring, appearing in the δ 7.4-8.0 ppm region.

These will present as a complex multiplet pattern, likely showing two triplets and two

doublets, characteristic of a meta-substituted benzene ring.

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum should display seven

unique carbon signals:

The methyl carbon (–CH₃) at approximately δ 26-28 ppm.

The benzylic carbon (–CH₂OH) at approximately δ 64-66 ppm.

Four distinct aromatic methine carbons (–CH–) in the range of δ 125-135 ppm.

The two quaternary aromatic carbons (ipso-carbons) between δ 137-145 ppm.

The ketone carbonyl carbon (–C=O) significantly downfield, at approximately δ 198-200

ppm.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[3]

O–H Stretch: A strong, broad absorption band in the region of 3500-3200 cm⁻¹, characteristic

of the hydroxyl group involved in hydrogen bonding.

C–H Stretch (Aromatic): Medium to weak bands appearing just above 3000 cm⁻¹.

C–H Stretch (Aliphatic): Medium to weak bands appearing just below 3000 cm⁻¹.

C=O Stretch (Ketone): A very strong, sharp absorption band around 1685 cm⁻¹. Conjugation

with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
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C=C Stretch (Aromatic): Several medium to weak bands in the 1600-1450 cm⁻¹ region.

C–O Stretch (Alcohol): A strong band in the 1050-1000 cm⁻¹ region.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry would confirm the molecular weight and provide

structural information through fragmentation patterns.

Molecular Ion (M⁺): A peak at m/z = 150, corresponding to the molecular weight of the

compound.

Key Fragments:

m/z = 135: Loss of the methyl group ([M-15]⁺). This is a very common fragmentation for

methyl ketones.

m/z = 121: Loss of the formyl radical ([M-29]⁺) or cleavage of the hydroxymethyl group.

m/z = 107: Benzylic cleavage.

m/z = 43: A strong peak corresponding to the acetyl cation ([CH₃CO]⁺), highly indicative of

a methyl ketone.

Synthesis and Purification: A Validated Approach
A robust and selective synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone can be achieved

via the chemoselective reduction of 3-acetylbenzoic acid.

The Synthetic Challenge and Strategic Solution
The primary challenge is the selective reduction of a carboxylic acid in the presence of a

ketone. Standard reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both

functional groups. The key to success is using a reagent that preferentially reduces the

carboxylic acid. Borane, typically used as its tetrahydrofuran (THF) complex (BH₃·THF), is the

ideal reagent for this transformation.[4] It rapidly reduces carboxylic acids while reducing

ketones at a much slower rate, allowing for high selectivity under controlled conditions.
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Synthetic Workflow Diagram
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Caption: Synthetic workflow for 1-[3-(hydroxymethyl)phenyl]ethanone.

Detailed Experimental Protocol
Objective: To synthesize 1-[3-(hydroxymethyl)phenyl]ethanone from 3-acetylbenzoic acid via

selective borane reduction.

Materials:

3-Acetylbenzoic acid (1.0 eq)

Borane-tetrahydrofuran complex (1.0 M solution in THF, ~1.5 eq)

Anhydrous Tetrahydrofuran (THF)

Methanol (MeOH)

Ethyl Acetate (EtOAc)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Brine (Saturated NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica Gel (for chromatography)

Procedure:

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, add 3-acetylbenzoic acid (1.0 eq).

Dissolution: Dissolve the starting material in anhydrous THF.

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

Reagent Addition: Add the BH₃·THF solution (1.5 eq) dropwise via the dropping funnel over

30 minutes, maintaining the internal temperature below 5 °C. Causality Note: Slow, cold
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addition is crucial to control the exothermic reaction and maintain selectivity, preventing the

reduction of the ketone.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at

room temperature for 3-4 hours, or until TLC analysis indicates complete consumption of the

starting material.

Quenching: Carefully cool the mixture back to 0 °C and slowly add methanol dropwise to

quench the excess borane. Self-Validation: Vigorous hydrogen gas evolution will be

observed. The addition should be slow until the effervescence ceases, ensuring all reactive

borane is consumed.

Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the

THF and methanol.

Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with

saturated NaHCO₃ solution (to remove any unreacted starting material), water, and brine.

Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in

vacuo to yield the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, using a

gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-[3-
(hydroxymethyl)phenyl]ethanone.

Applications in Research and Drug Development
1-[3-(hydroxymethyl)phenyl]ethanone is not an end-product but a strategic intermediate. Its

value lies in the orthogonal reactivity of its two functional groups, allowing for sequential or

selective chemical modifications.

Role as a Bifunctional Linchpin
The molecule serves as a linchpin for building complexity. The alcohol can be transformed into

an ether, ester, or a leaving group (e.g., mesylate, tosylate) for nucleophilic substitution, while

the ketone can undergo a wide array of C-C and C-N bond-forming reactions. This versatility is

highly sought after in the synthesis of pharmaceutical libraries.[5]
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Potential Synthetic Transformations
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Synthesis
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SOCl2, PBr3
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Caption: Potential reaction pathways for the title compound.

Relevance in Medicinal Chemistry
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While specific drugs directly using this intermediate are not prominently documented, its

structural motif is relevant. For instance, many kinase inhibitors and GPCR ligands feature

substituted acetophenone and benzyl alcohol moieties. The ability to independently modify both

sites allows for systematic Structure-Activity Relationship (SAR) studies. A researcher could, for

example, create a library of compounds by reacting the alcohol with various alkyl halides and

then reacting the ketone with a series of amines via reductive amination, rapidly generating

diverse molecular scaffolds for biological screening.

Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 1-[3-(hydroxymethyl)phenyl]ethanone is associated with the following hazards:

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

Precautionary Statements: Standard laboratory safety protocols should be strictly followed.

This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats,

and gloves. All manipulations should be performed in a well-ventilated fume hood. Avoid

inhalation of vapors and contact with skin and eyes.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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